(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a furan ring attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Furan Ring: The furan ring is introduced through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reaction: The protected amino acid is coupled with the furan-containing intermediate using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(furan-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S)-3-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
JMIUWWIKSKJLKF-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=COC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=COC=C1)C(=O)O |
Origin of Product |
United States |
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